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Compound of Interest

Compound Name: Linalool oxide

Cat. No.: B1204054 Get Quote

Introduction

Linalool oxides are naturally occurring monoterpenes found in various plants, wines, and teas,

contributing significantly to their aroma profiles. They exist as two main structural isomers:

furanoid (five-membered ring) and pyranoid (six-membered ring). Each of these has cis and

trans diastereomers, which are chiral, resulting in a total of eight stereoisomers. The specific

stereochemistry of these molecules is crucial as it dictates their olfactory properties and

biological activity. This document provides detailed protocols for the enantioselective synthesis

of the four stereoisomers of pyranoid linalool oxide, employing a highly stereocontrolled

strategy based on the Sharpless asymmetric dihydroxylation. An alternative biocatalytic

approach using lipase-mediated kinetic resolution is also discussed.

Strategy 1: Sharpless Asymmetric Dihydroxylation
Route
A robust and highly selective method to access all four stereoisomers of pyranoid linalool
oxide begins with the enantiomers of linalyl acetate. The key step is a Sharpless asymmetric

dihydroxylation (AD) to install the second stereocenter, followed by a stereoselective

cyclization.[1] The choice of starting material, either (R)- or (S)-linalyl acetate, determines the

stereochemistry at the C-6 position of the final pyranoid ring. The choice of the Sharpless

catalyst, AD-mix-α or AD-mix-β, controls the stereochemistry at the C-3 position.
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Figure 1. Synthetic strategy for accessing all four pyranoid linalool oxide stereoisomers.

Quantitative Data Summary: Sharpless AD Route
The following table summarizes the quantitative outcomes for the key dihydroxylation step in

the synthesis.[1]

Starting
Material

Reagent

Intermediat
e Triol
Monoacetat
e

Yield (%)
Diastereom
eric Excess
(de) (%)

Final
Product ee
(%)

(3R)-Linalyl

Acetate
AD-mix-α (3S,6R)-7 92 95 >98

(3R)-Linalyl

Acetate
AD-mix-β (3R,6R)-8 90 94 >96

(3S)-Linalyl

Acetate
AD-mix-α (3R,6S)-9 91 95 >96

(3S)-Linalyl

Acetate
AD-mix-β (3S,6S)-10 92 94 >96
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Experimental Protocol: Synthesis of (3S, 6R)-trans-
Linalool Oxide
This protocol is adapted from Vidari et al., Tetrahedron: Asymmetry, 1999.[1] It details the

synthesis starting from (R)-linalyl acetate using AD-mix-α.

Step 1: Asymmetric Dihydroxylation

Preparation: To a vigorously stirred solution of AD-mix-α (6.5 g) in a t-BuOH/H₂O (1:1, 45

mL) mixture at room temperature, add methanesulfonamide (CH₃SO₂NH₂, 442 mg, 4.65

mmol).

Cooling: Cool the resulting mixture to 0°C, which should produce two clear phases.

Reaction Initiation: Add (R)-linalyl acetate (912 mg, 4.65 mmol, 98% ee) to the cold mixture.

Incubation: Continue stirring at 0°C for approximately 18 hours.

Quenching: Quench the reaction by adding solid sodium sulfite (Na₂SO₃, 6.8 g) and warm

the mixture to room temperature. Stir for an additional 45 minutes.

Extraction: Extract the aqueous phase with ethyl acetate (3 x 40 mL).

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate

(Na₂SO₄), filter, and concentrate under reduced pressure.

Purification: Purify the crude residue by flash chromatography (using a hexane-ethyl acetate

gradient) to yield the pure triol monoacetate, (3S,6R)-7.

Expected Yield: 92%

Expected Purity: 95% de

Step 2: N-Phenylselenophthalimide (N-PSP) Cyclization

Preparation: Dissolve the triol monoacetate (3S,6R)-7 (1.08 g, 4.69 mmol) in dry

dichloromethane (CH₂Cl₂, 30 mL) under an argon atmosphere and cool to 0°C.
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Reagent Addition: Add solid N-phenylselenophthalimide (1.56 g, 5.16 mmol) to the solution.

Reaction: Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature

and stir for an additional 2 hours.

Workup: Dilute the reaction mixture with CH₂Cl₂ and wash sequentially with saturated

aqueous sodium bicarbonate (NaHCO₃) and brine.

Drying and Concentration: Dry the organic phase over Na₂SO₄, filter, and concentrate under

reduced pressure to yield the crude cyclized product. This intermediate is typically used in

the next step without further purification.

Step 3: Reductive Deselenation and Hydrolysis

Preparation: Dissolve the crude product from the previous step in dry toluene (25 mL) under

an argon atmosphere.

Radical Reduction: Add triphenyltin hydride (Ph₃SnH, 2.47 g, 7.04 mmol) and a catalytic

amount of azobisisobutyronitrile (AIBN).

Reaction: Heat the mixture to reflux for 2 hours.

Concentration: Cool the mixture and concentrate under reduced pressure.

Hydrolysis: Dissolve the residue in methanol (MeOH, 20 mL) and add a 3N solution of

sodium hydroxide (NaOH, 10 mL). Heat to reflux for 3 hours to hydrolyze the acetate and

carbamate groups.

Final Extraction: Cool the mixture, dilute with water, and extract with diethyl ether (3 x 30

mL).

Purification: Wash the combined organic extracts with brine, dry over Na₂SO₄, and

concentrate. Purify the final product by flash chromatography to obtain pure (3S,6R)-trans-

linalool oxide.

Expected Purity: >98% ee
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Strategy 2: Biocatalytic Kinetic Resolution
An alternative green chemistry approach involves the enzymatic kinetic resolution of a racemic

mixture of linalool oxides. This method uses lipases to selectively acylate one enantiomer,

allowing for the separation of the unreacted enantiomer and the acylated product.

Quantitative Data Summary: Lipase-Mediated Resolution
The following table summarizes results for the resolution of racemic cis- and trans-pyranoid

linalool oxides using lipase-catalyzed acetylation.[2]

Substrate Lipase Time (h)
Conversion
(%)

Product
Enantiomeri
c Excess
(ee) (%)

Unreacted
Alcohol ee
(%)

(±)-cis-

Linalool

Oxide

Candida

rugosa
24 51

94 (S,S)-

acetate

>99 (R,R)-

alcohol

(±)-trans-

Linalool

Oxide

Lipase PS 24 50
96 (S,R)-

acetate

>99 (R,S)-

alcohol

Experimental Protocol: Resolution of (±)-cis-Linalool
Oxide
This protocol is adapted from Serra et al., Tetrahedron: Asymmetry, 2017.[2]
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Figure 2. Experimental workflow for the kinetic resolution of (±)-cis-linalool oxide.

Preparation: In a flask, dissolve racemic cis-linalool oxide (100 mg, 0.59 mmol) in

diisopropyl ether (5 mL).

Reagent Addition: Add vinyl acetate (101 mg, 1.18 mmol) as the acyl donor.
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Enzyme Addition: Add Candida rugosa lipase (100 mg).

Reaction: Seal the flask and shake the suspension at 25°C. Monitor the reaction progress

using gas chromatography (GC).

Workup: After 24 hours (or ~50% conversion), quench the reaction by filtering off the

enzyme.

Purification: Concentrate the filtrate and purify the residue by flash chromatography on silica

gel (using a hexane-ethyl acetate gradient) to separate the unreacted alcohol ((3R,6R)-cis-

linalool oxide) from the acetylated product ((3S,6S)-cis-linalool oxide acetate).

Optional Hydrolysis: The separated acetate can be hydrolyzed using a standard base-

catalyzed procedure (e.g., K₂CO₃ in methanol) to yield the enantiopure (3S,6S)-cis-linalool
oxide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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